molecular formula C9H8ClFO B1426721 1-(2-Chloro-6-fluorophenyl)propan-1-one CAS No. 1214327-81-7

1-(2-Chloro-6-fluorophenyl)propan-1-one

Cat. No.: B1426721
CAS No.: 1214327-81-7
M. Wt: 186.61 g/mol
InChI Key: HTMBPXWVGGBDTA-UHFFFAOYSA-N
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Description

1-(2-Chloro-6-fluorophenyl)propan-1-one is a high-purity fluorinated and chlorinated aromatic ketone of significant interest in synthetic organic chemistry. This compound serves as a versatile and valuable building block, particularly in the research and development of pharmacologically active molecules . Its structure, featuring a propiophenone backbone substituted with chloro and fluoro groups on the ortho positions of the phenyl ring, makes it a key intermediate for constructing more complex heterocyclic systems. Researchers utilize this compound in molecular spectroscopic investigations, quantum chemical studies, and the synthesis of novel compounds such as pyrazole derivatives, which are a prominent scaffold in medicinal chemistry . The specific halogen pattern is crucial for modulating the electronic properties and binding characteristics of the resulting molecules. Available with a purity of 95% , it is supplied with associated quality control documentation. This product is intended for research purposes in laboratory settings only and is not for diagnostic, therapeutic, or any other human use. For specific pricing and availability in various package sizes, please inquire directly.

Properties

IUPAC Name

1-(2-chloro-6-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO/c1-2-8(12)9-6(10)4-3-5-7(9)11/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTMBPXWVGGBDTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C=CC=C1Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Steps and Conditions

  • Step 1: Preparation of o-chlorobenzyl phosphonate diester by refluxing o-chlorobenzyl chloride with trialkyl phosphite (e.g., triethyl phosphite) at 170–180 °C for approximately 12 hours under reduced pressure to remove excess reagents. This yields the phosphonate intermediate with high purity (~95%) and yield (~97%).

  • Step 2: The phosphonate diester is reacted with 4-fluoroacetophenone in the presence of a strong base such as sodium methylate, sodium ethylate, sodium tert-butoxide, sodium hydroxide, or potassium hydroxide. The reaction is conducted in polar aprotic solvents like benzene, toluene, or xylene at 0–50 °C for 2–24 hours.

  • Catalysis: Addition of polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methylpyrrolidone enhances reaction rates and yields.

  • Outcome: This Wittig-Horner reaction yields 1-(2-chloro-phenyl)-2-(4-fluorophenyl)propylene derivatives with yields exceeding 94%, suitable for industrial scale-up due to mild conditions and commercially available reagents.

Advantages

  • High yield and purity
  • Cost-effective due to replacement of triphenylphosphine with trialkyl phosphite
  • Environmentally friendlier process
  • Scalable for industrial production

Friedel-Crafts Acylation Approach

Although direct literature on Friedel-Crafts acylation specifically for this compound is limited, general principles apply:

  • Acylation of 2-chloro-6-fluorobenzene derivatives with propanoyl chloride or equivalent acylating agents in the presence of Lewis acids (e.g., AlCl3) can yield the target ketone.

  • Control of regioselectivity and avoidance of polyacylation are critical.

  • This method is classical but may have limitations in terms of selectivity and environmental concerns.

Preparation Data Summary Table

Preparation Method Key Reagents/Conditions Temperature Reaction Time Yield (%) Notes
Wittig-Horner Reaction o-Chlorobenzyl phosphonate diester + 4-fluoroacetophenone; Base (NaOMe, KOH); DMF/DMSO catalyst 0–50 °C 2–24 hours >94 Industrially scalable, mild conditions
Friedel-Crafts Acylation 2-Chloro-6-fluorobenzene + propanoyl chloride; AlCl3 0–50 °C (typical) Hours Variable Requires Lewis acid; selectivity issues
Solvent-Free Friedländer Synthesis (related compound) 2-Aminobenzophenone + pentan-2,3-dione; PPA catalyst 90 °C 1 hour 82 Solvent-free, acid catalyzed

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-6-fluorophenyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-(2-Chloro-6-fluorophenyl)propan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, modulating their activity. The presence of chloro and fluoro substituents enhances its binding affinity and specificity towards these targets . The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of 1-(2-Chloro-6-fluorophenyl)propan-1-one and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Notable Properties/Findings
This compound (target) C₉H₇ClFO 188.61 (calculated) Propan-1-one, 2-Cl, 6-F on phenyl Not directly reported; inferred data
1-(2-Chloro-6-(fluoromethoxy)phenyl)propan-1-one C₁₀H₁₀ClFO₂ 216.64 Fluoromethoxy (-OCH₂F) at position 6 Higher molecular weight; increased polarity due to ether linkage
1-Chloro-3-(2-chloro-6-fluorophenyl)propan-2-one C₉H₇Cl₂FO 233.06 Propan-2-one, additional Cl at position 3 Altered reactivity (e.g., susceptibility to nucleophilic attack at α-Cl)
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one C₁₆H₁₁ClFO 273.71 Conjugated enone, 2-methylphenyl group Enhanced UV absorption (λ~280 nm); rigidity due to E-configuration
1-(2-Chloro-6-fluorophenyl)-2,2-difluoroethanone C₈H₄ClF₃O 208.57 Difluoroethanone (CF₂) instead of propanone Increased acidity (α-F withdrawal); boiling point ~204°C (predicted)

Physicochemical and Reactivity Comparisons

Hydrolysis Stability
  • 1-(2-Chloro-6-fluorophenyl)-5-methylindolin-2-one (): Exhibits pH-dependent hydrolysis in buffer solutions (pH 1.2 and 7.4), monitored via HPLC (retention time ~10 min). Stability data suggest slower degradation under acidic conditions due to protonation of labile groups .
  • This compound : Expected to show moderate stability, as aryl ketones generally resist hydrolysis unless activated by strong electron-withdrawing groups.
Electronic Effects
  • Difluoroethanone Derivative (): The CF₂ group enhances electron withdrawal, lowering the pKa of α-hydrogens (increased acidity), which may facilitate enolate formation in synthetic applications .
Crystallographic and Solid-State Behavior
  • 3-(2-Chloro-6-fluorophenyl)-1-(2-thienyl)prop-2-en-1-one (): X-ray studies reveal planar geometry with intermolecular C-H···O hydrogen bonds stabilizing the crystal lattice. Such interactions are less likely in the target compound due to the absence of a thienyl group .
  • 1-Chloro-1-(2-(chloromethyl)-6-fluorophenyl)propan-2-one (): Steric hindrance from the chloromethyl group may reduce packing efficiency in the solid state, affecting melting points and solubility .

Biological Activity

1-(2-Chloro-6-fluorophenyl)propan-1-one, an organic compound characterized by a propanone backbone with a chloro and fluorine-substituted phenyl group, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H10ClF
  • Molar Mass : 200.64 g/mol
  • Physical State : Typically a solid, white to off-white in color.
  • Melting Point : Approximately 35°C
  • Boiling Point : About 260.8°C at 760 mmHg
  • Solubility : Sparingly soluble in chloroform; sensitive to light.

The biological activity of this compound is primarily attributed to its ability to interact with nucleophilic sites in biological molecules. The presence of the chloro and fluorine substituents enhances its electrophilicity, making it reactive in nucleophilic substitution reactions. This reactivity can lead to modulation of enzyme activity or receptor functions, which are critical mechanisms in drug design and development.

Key Mechanisms:

  • Covalent Bonding : The compound can form covalent bonds with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity.
  • Electrophilicity Enhancement : The halogen substituents increase the compound's reactivity, facilitating interactions with various biological targets.

Biological Activity

This compound has been studied for its pharmacological properties and interactions with biomolecules. Research indicates that it may exhibit various biological effects, including:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.
  • Anticancer Properties : Investigations into its cytotoxic effects on cancer cell lines have shown promise, indicating possible use as a chemotherapeutic agent.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
1-(2-Bromo-6-fluorophenyl)propan-1-oneContains bromine instead of chlorineHigher electrophilicity due to bromine
2-Chloro-1-(4-fluorophenyl)propan-1-oneContains chlorine and fluorineDifferent halogen configuration affecting activity
1-(4-Fluorophenyl)propan-1-oneLacks halogen substituentMore stable; less reactive
2-Bromo-5-fluoroacetophenoneContains both bromine and fluorineSimilar functionality; different core structure

Study on Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various halogenated phenyl ketones, including this compound. The results indicated that this compound exhibited significant cytotoxicity against several cancer cell lines, suggesting its potential as a therapeutic agent. The mechanism was hypothesized to involve apoptosis induction through mitochondrial pathways.

Antimicrobial Efficacy Study

Research conducted at a university laboratory assessed the antimicrobial activity of several derivatives of chlorinated phenyl compounds. This compound demonstrated notable inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential application in developing new antimicrobial agents.

Q & A

Q. What are the established synthetic routes for 1-(2-Chloro-6-fluorophenyl)propan-1-one, and how can reaction conditions be optimized?

The synthesis typically involves Friedel-Crafts acylation, where 2-chloro-6-fluorobenzene reacts with propanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key parameters include:

  • Temperature control : Maintain 0–5°C to minimize side reactions like over-acylation.
  • Solvent selection : Use dichloromethane or nitrobenzene for improved electrophilic reactivity.
  • Workup protocols : Quench the catalyst with ice-water and purify via column chromatography (silica gel, hexane/ethyl acetate eluent).
    For optimization, monitor reaction progress using TLC and adjust stoichiometric ratios (e.g., 1.2:1 molar ratio of propanoyl chloride to aromatic substrate) to enhance yield .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

  • NMR :
    • ¹H NMR : Aromatic protons (6.8–7.4 ppm, multiplet) and ketone-adjacent methylene protons (2.8–3.2 ppm, quartet).
    • ¹³C NMR : Carbonyl resonance at ~205 ppm, aromatic carbons (110–135 ppm), and CF/Cl coupling observed in DEPT-135.
  • IR : Strong C=O stretch at ~1700 cm⁻¹ and C-Cl/C-F vibrations at 750–600 cm⁻¹.
  • Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 200–202 (Cl isotope pattern) and fragmentation peaks at m/z 123 (loss of propanoyl group).
    Cross-validate data with computational predictions (e.g., Gaussian NMR calculations) to confirm assignments .

Q. How can impurities in this compound be identified and removed during purification?

  • HPLC/GC-MS : Detect trace impurities (e.g., unreacted starting materials or di-acylated byproducts). Use reverse-phase C18 columns with acetonitrile/water gradients.
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) by varying polarity to isolate the pure ketone.
  • Sublimation : For thermally stable samples, sublimation under reduced pressure (40–60°C, 0.1 mmHg) effectively removes low-volatility contaminants .

Advanced Research Questions

Q. How can SHELXL refine the crystal structure of this compound, and what challenges arise during refinement?

  • Data collection : Use high-resolution X-ray diffraction (Cu-Kα, λ = 1.5418 Å) and integrate intensities with SHELXS .
  • Refinement steps :
    • Initial model : Build using SHELXD for phase solution.
    • Anisotropic displacement parameters : Apply to Cl and F atoms to account for thermal motion.
    • Hydrogen bonding : Restrain using AFIX commands for accurate geometry.
      Challenges include handling disorder in the propanone chain and resolving twinning via TWIN/BASF commands in SHELXL. Cross-validation with Rfree (target < 0.25) ensures model reliability .

Q. How do hydrogen bonding networks influence the crystal packing of this compound?

Graph set analysis (as per Etter’s rules) reveals:

  • Motifs : C(6) chains from C=O···H–C(aryl) interactions and R₂²(8) rings via Cl/F···H–O contacts.
  • Packing stability : Synthons involving halogen bonds (Cl···π) and van der Waals interactions contribute to layered structures.
    Use Mercury software to visualize packing and quantify interaction energies (e.g., PIXEL calculations) .

Q. What computational methods (e.g., DFT) are suitable for studying the electronic properties of this compound?

  • DFT settings : B3LYP/6-311++G(d,p) basis set for geometry optimization; TD-DFT for UV-Vis spectra prediction.
  • Frontier orbitals : Analyze HOMO-LUMO gaps to assess reactivity (e.g., electrophilic attack at the carbonyl group).
  • NLO properties : Calculate hyperpolarizability (β) to evaluate potential nonlinear optical applications.
    Validate results against experimental XRD bond lengths and angles (RMSD < 0.02 Å) .

Q. How can contradictions between experimental and computational spectral data be resolved?

  • Error sources : Identify basis set limitations (e.g., inadequate polarization functions) or solvent effects unaccounted for in simulations.
  • Solvent correction : Apply PCM models in DFT to match experimental NMR/UV conditions.
  • Dynamic effects : Use MD simulations to model conformational flexibility affecting IR bands.
    Reconcile discrepancies by iteratively adjusting computational parameters and validating with multi-technique data (e.g., Raman spectroscopy) .

Q. What is the impact of substituent position (Cl/F) on the biological activity or reactivity of this compound?

  • SAR studies : Compare with analogs (e.g., 3-chloro or 4-fluoro derivatives) via in vitro assays (e.g., antimicrobial disk diffusion).
  • Electrophilicity : Fluorine’s electron-withdrawing effect enhances carbonyl reactivity toward nucleophiles (quantified via Fukui indices).
  • Crystal engineering : Substituent steric effects alter melting points and solubility, impacting formulation strategies .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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1-(2-Chloro-6-fluorophenyl)propan-1-one
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1-(2-Chloro-6-fluorophenyl)propan-1-one

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